molecular formula C7H14BrNO B12935719 2-Bromo-N-pentylacetamide CAS No. 89520-10-5

2-Bromo-N-pentylacetamide

Cat. No.: B12935719
CAS No.: 89520-10-5
M. Wt: 208.10 g/mol
InChI Key: NMECVQPHNRFVHP-UHFFFAOYSA-N
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Description

2-Bromo-N-pentylacetamide is an organic compound with the molecular formula C7H14BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-pentylacetamide typically involves the reaction of pentylamine with bromoacetyl bromide. The reaction is carried out in a basic medium, such as sodium carbonate (Na2CO3), to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Reactants: Pentylamine and bromoacetyl bromide.

    Reaction Medium: Basic medium (e.g., Na2CO3).

    Conditions: Vigorous shaking or stirring at room temperature.

The reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon of bromoacetyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-pentylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Bromo-N-pentylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-pentylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylacetamide: Similar structure but with a phenyl group instead of a pentyl chain.

    2-Bromo-N,N-dimethylacetamide: Contains two methyl groups instead of a pentyl chain.

    2-Bromo-N-ethylacetamide: Contains an ethyl group instead of a pentyl chain.

Uniqueness

2-Bromo-N-pentylacetamide is unique due to its specific structural features, such as the pentyl chain, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89520-10-5

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

2-bromo-N-pentylacetamide

InChI

InChI=1S/C7H14BrNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10)

InChI Key

NMECVQPHNRFVHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CBr

Origin of Product

United States

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